2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-22-12-6-5-11-20(22)23(26)24-18-13-14-21-17(16-18)8-7-15-25(21)30(27,28)19-9-3-2-4-10-19/h2-6,9-14,16H,7-8,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGDHFPQGKZHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a tetrahydroquinoline core substituted with a methoxy group and a phenylsulfonyl moiety. Its molecular formula is , and it has a molecular weight of approximately 344.42 g/mol.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. A study found that related compounds demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the disruption of bacterial cell membranes.
Anticancer Activity
Tetrahydroquinoline derivatives have shown promise as anticancer agents. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating the caspase pathway. For instance, one study reported that a similar compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Research has shown that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
- Oxidative Stress Reduction : Its antioxidant properties can mitigate oxidative damage in cells, particularly in neuronal tissues.
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various tetrahydroquinoline derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones in agar diffusion assays .
- Cancer Cell Line Studies : In a controlled experiment involving human lung cancer cells (A549), treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers compared to untreated controls .
- Neuroprotection in Animal Models : An animal study assessed the neuroprotective effects of the compound using a model of induced oxidative stress. The results showed reduced neuronal loss and improved behavioral outcomes in treated groups compared to controls .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Modifications
The compound shares a common 1,2,3,4-tetrahydroquinoline scaffold with multiple analogs (Table 1). Key structural variations include:
- Substituents on the benzamide group: The methoxy group at the 2-position distinguishes it from analogs like 2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (), which has halogen substituents (Cl, F) instead of methoxy.
- Sulfonyl group modifications : The phenylsulfonyl group contrasts with derivatives featuring 4-methoxybenzenesulfonyl () or piperidinyl-sulfonyl moieties ().
Table 1: Structural and Physicochemical Comparison
NOS Inhibition Potential
Compounds with tetrahydroquinoline scaffolds (e.g., ) are reported to inhibit NOS isoforms (iNOS, eNOS, nNOS).
Q & A
Q. What synthetic methodologies are recommended for preparing 2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide with high purity?
Synthesis typically involves coupling reactions between substituted tetrahydroquinoline intermediates and activated benzamide derivatives. For example:
- Step 1 : Prepare the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine intermediate via sulfonylation of the tetrahydroquinoline scaffold using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 2 : Couple the amine with 2-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a coupling agent like HATU or DCC.
- Purity Control : Use HPLC (>95% purity) and confirm structure via H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy singlet at δ 3.8–4.0 ppm) and MS (ESI+) .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Spectroscopic Analysis :
- H NMR : Key signals include the methoxy group (singlet, δ ~3.9 ppm), sulfonyl-attached tetrahydroquinoline protons (δ 3.0–4.0 ppm for CH groups), and aromatic protons from both benzamide and phenylsulfonyl moieties (δ 7.2–8.1 ppm) .
- MS (ESI+) : Confirm molecular ion peaks (e.g., [M+H] at m/z ~463 for CHNOS).
- HPLC : Ensure retention time consistency and absence of side products using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound (e.g., NOS inhibition vs. RORγ modulation)?
- Target Selectivity Profiling :
- Enzyme Assays : Test against recombinant human iNOS, eNOS, and nNOS using radioactive C-arginine conversion to C-citrulline . Compare IC values (e.g., <1 μM for selective nNOS inhibitors vs. ~10 μM for RORγ inverse agonists) .
- RORγ Reporter Assays : Use HEK293 cells transfected with RORγ luciferase reporters to assess inverse agonism (EC values <30 μM indicate activity) .
- Enzyme Assays : Test against recombinant human iNOS, eNOS, and nNOS using radioactive C-arginine conversion to C-citrulline . Compare IC values (e.g., <1 μM for selective nNOS inhibitors vs. ~10 μM for RORγ inverse agonists) .
- Structural Analysis : Perform molecular docking to compare binding poses in nNOS (PDB: 3NW4) vs. RORγ (PDB: 3L0J), focusing on interactions with the sulfonyl and benzamide groups .
Q. How can computational methods optimize the compound’s selectivity for neuronal nitric oxide synthase (nNOS)?
- Molecular Dynamics (MD) Simulations :
- Model the compound’s binding to nNOS and eNOS active sites (e.g., using GROMACS). Focus on residues like Trp587 in nNOS, which forms π-π interactions with the benzamide .
- Calculate binding free energy differences (ΔΔG) using MM-PBSA to identify substituents (e.g., methoxy vs. fluoro) that enhance selectivity .
- QSAR Modeling : Train models on tetrahydroquinoline derivatives with known IC values to predict modifications (e.g., replacing methoxy with bulkier groups) for improved nNOS inhibition .
Q. What experimental designs are critical for analyzing structure-activity relationships (SAR) in this compound series?
- Scaffold Modifications :
- Vary substituents on the benzamide (e.g., 2-methoxy vs. 3-methoxy) and phenylsulfonyl groups (e.g., para-fluoro vs. ortho-chloro) .
- Test tetrahydroquinoline ring saturation (fully saturated vs. dihydro analogs) for conformational effects on target binding .
- Biological Testing :
- Prioritize high-throughput screening (HTS) against nNOS and RORγ to generate IC/EC datasets.
- Cross-correlate activity with physicochemical properties (e.g., logP, polar surface area) to identify bioavailability trends .
Data Analysis & Methodological Challenges
Q. How should researchers address discrepancies in NMR spectral data for structurally similar analogs?
- Dynamic Effects : Assign ambiguous peaks (e.g., overlapping CH signals in tetrahydroquinoline) using 2D NMR (COSY, HSQC) .
- Salt vs. Freebase Forms : Note that HCl salts (common in synthesis) shift NH proton signals downfield (δ ~10–12 ppm) .
Q. What are best practices for validating enzyme inhibition mechanisms (e.g., competitive vs. allosteric)?
- Kinetic Studies :
- Perform Lineweaver-Burk plots with varying substrate (L-arginine) and inhibitor concentrations. A competitive inhibitor increases K without affecting V .
- Use surface plasmon resonance (SPR) to measure real-time binding kinetics (k/k) for nNOS .
Tables for Key Data
Q. Table 1. Representative IC Values for Related Compounds
| Compound | Target | IC/EC (μM) | Source |
|---|---|---|---|
| SR3335 (RORα inverse agonist) | RORα | 0.48 | |
| SR1078 (RORα/γ inhibitor) | RORα/γ | 1–3 | |
| Compound 70 (nNOS inhibitor) | nNOS | 0.15 |
Q. Table 2. Key H NMR Shifts for Target Compound
| Proton Group | δ (ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH) | 3.9 | Singlet |
| Tetrahydroquinoline CH | 3.0–4.0 | Multiplet |
| Aromatic protons | 7.2–8.1 | Multiplet |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
